Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate
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Overview
Description
Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate typically involves the reaction of methyl bromoacetate with 4-amino-1,2,3-triazole under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as copper(I) iodide can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the triazole ring.
Reduction: Dihydrotriazoles.
Substitution: 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid.
Scientific Research Applications
Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal and anticancer agents.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit fungal enzymes, leading to the disruption of fungal cell wall synthesis . The compound’s ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-(4-amino-2H-1,2,3-triazol-2-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and associated biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a triazole ring with an amino group at the 4-position and a methyl ester group. This specific arrangement contributes to its biological properties, particularly in antimicrobial and anticancer activities.
Property | Details |
---|---|
Molecular Formula | C5H8N4O2 |
Molecular Weight | 156.14 g/mol |
CAS Number | 2091981-03-0 |
Antimicrobial Properties
Compounds containing the triazole moiety are well-documented for their antimicrobial activities . This compound has shown significant efficacy against various microbial strains. Research indicates that triazole derivatives can inhibit enzymes such as carbonic anhydrase, which is essential for microbial survival.
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent . The presence of the amino group enhances interaction with biological targets involved in cancer progression. For instance:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR and VEGFR-2, which are critical in cancer cell proliferation and angiogenesis .
- Apoptotic Mechanisms : In vitro studies reveal that this compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Study on Anticancer Activity
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound led to:
- Increased apoptosis markers (e.g., cytochrome c release)
- Cell cycle arrest at the S phase
These findings suggest a promising mechanism for its use in cancer therapy .
Comparative Analysis with Other Triazole Derivatives
To understand the unique biological profile of this compound, it can be compared with other triazole compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 2-(4-nitro-2H-1,2,3-triazol-2-yl)acetate | Contains a nitro group instead of an amino group | Different reactivity profile due to nitro substitution |
1H-Triazole derivatives | Variations in nitrogen arrangement within the ring | Different biological activities based on substitution |
4-Amino-5-substituted 1,2,4-triazoles | Similar amino group but different substitutions on the ring | Enhanced biological activity against specific targets |
The unique substitution pattern of this compound imparts distinct chemical reactivity and potential biological activities compared to other triazole derivatives.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting enzymes critical for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Through modulation of apoptotic pathways leading to increased cell death in cancerous cells.
- Cell Cycle Regulation : Affecting the progression of the cell cycle in tumor cells.
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(4-aminotriazol-2-yl)acetate |
InChI |
InChI=1S/C5H8N4O2/c1-11-5(10)3-9-7-2-4(6)8-9/h2H,3H2,1H3,(H2,6,8) |
InChI Key |
VYPOLPMCNPEJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1N=CC(=N1)N |
Origin of Product |
United States |
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